Product packaging for 2-(5-Fluoropyridin-2-yl)propan-2-amine(Cat. No.:CAS No. 1211579-37-1)

2-(5-Fluoropyridin-2-yl)propan-2-amine

Cat. No.: B2669326
CAS No.: 1211579-37-1
M. Wt: 154.188
InChI Key: SNVOEFAFELPMAG-UHFFFAOYSA-N
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Description

2-(5-Fluoropyridin-2-yl)propan-2-amine is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. While specific clinical data for this molecule is not available, its core structure, which incorporates a fluoropyridine group, is frequently employed in the design and synthesis of novel bioactive molecules . Compounds featuring the 5-fluoropyridin-2-yl scaffold have been investigated as key intermediates in the development of potential therapeutic agents for a range of disorders . Research indicates that derivatives containing this moiety are explored for applications in hyperproliferative diseases, cardiovascular conditions, and infectious diseases . The presence of the fluorine atom and the amine group on the structure makes it a versatile building block for further chemical modifications, enabling researchers to explore structure-activity relationships and develop compounds with optimized properties . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption of any kind. Researchers should handle this material with appropriate precautions, referring to the relevant Safety Data Sheet (SDS) for detailed hazard and handling information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11FN2 B2669326 2-(5-Fluoropyridin-2-yl)propan-2-amine CAS No. 1211579-37-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-fluoropyridin-2-yl)propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FN2/c1-8(2,10)7-4-3-6(9)5-11-7/h3-5H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNVOEFAFELPMAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC=C(C=C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 5 Fluoropyridin 2 Yl Propan 2 Amine and Advanced Analogs

Precursor Synthesis and Functionalization of 5-Fluoropyridine Scaffolds

The foundation for the synthesis of the target compound lies in the efficient preparation and selective functionalization of 5-fluoropyridine building blocks. These precursors provide the necessary framework for the subsequent introduction of the propan-2-amine moiety at the C-2 position.

Routes to 2-Amino-5-fluoropyridine and Related Synthons

2-Amino-5-fluoropyridine is a versatile and crucial intermediate in the synthesis of various functionalized pyridine (B92270) derivatives. Several synthetic pathways to this key precursor have been developed, often starting from readily available pyridines.

One of the most common and well-documented routes commences with 2-aminopyridine (B139424). This multi-step synthesis involves a sequence of classical organic reactions:

Nitration: The initial step involves the nitration of 2-aminopyridine to introduce a nitro group onto the pyridine ring.

Amino Group Protection: The amino group is typically protected, often through acetylation, to prevent unwanted side reactions in subsequent steps. researchgate.netdissertationtopic.net

Reduction of the Nitro Group: The nitro group is then reduced to a primary amine.

Diazotization and Fluorination (Schiemann Reaction): The newly introduced amino group undergoes diazotization, followed by a Schiemann reaction to install the fluorine atom at the 5-position. researchgate.netdissertationtopic.net

Deprotection: Finally, the protecting group on the original amino group is removed to yield 2-amino-5-fluoropyridine. researchgate.netdissertationtopic.net

This synthetic sequence, while involving multiple steps, provides a reliable method for accessing 2-amino-5-fluoropyridine. researchgate.net The reaction conditions for each step have been optimized to improve yields and purity. dissertationtopic.net

An alternative approach involves the direct fluorination of a pre-functionalized pyridine ring. For instance, synthesis has been achieved from 4-cyano-1-butyne through a cyclization and fluorination process. chemicalbook.com Another reported method starts from 2-amino-5-chloropyridine, where the chloro substituent is replaced with fluorine.

Table 1: Optimized Conditions for the Synthesis of 2-Amino-5-fluoropyridine from 2-Aminopyridine researchgate.netdissertationtopic.net

StepReagents and ConditionsYield (%)
Nitrification-41
Amino AcetylationAcetic anhydride, reflux96.3
Reduction of Nitro-90
Diazotization-81.4
Schiemann Reaction & Hydrolysis-51.6 (total for both steps)

Regioselective Halogenation and Functional Group Interconversion Strategies

To facilitate the construction of the propan-2-amine side chain, it is often necessary to introduce a leaving group, typically a halogen, at the 2-position of the 5-fluoropyridine ring. Regioselective halogenation is therefore a critical step.

Starting from 5-fluoropyridine, direct halogenation can be challenging due to the directing effects of the fluorine atom and the pyridine nitrogen. However, by employing pyridine N-oxides, a highly efficient and regioselective halogenation at the 2-position can be achieved under mild conditions. This method provides practical access to various 2-halo-substituted pyridines, which are valuable intermediates.

Functional group interconversions are also essential tools in the synthetic chemist's arsenal. For instance, a 2-amino group on the 5-fluoropyridine ring can be converted to a bromo or chloro substituent via a Sandmeyer-type reaction. This allows for the transformation of the readily available 2-amino-5-fluoropyridine into a versatile synthon for cross-coupling reactions.

The ability to perform these regioselective halogenations and functional group interconversions provides a flexible platform for introducing a variety of substituents at the 2-position, paving the way for the construction of the target propan-2-amine moiety.

Construction of the Propan-2-amine Moiety

With a suitably functionalized 5-fluoropyridine precursor in hand, the next phase of the synthesis focuses on the construction of the 2-(propan-2-amine) side chain. Several synthetic strategies can be envisaged for this transformation.

Direct Amination Approaches to the Pyridine Ring System

Direct amination of a 2-halo-5-fluoropyridine with propan-2-amine represents a straightforward approach to the target molecule. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming carbon-nitrogen bonds. wikipedia.org This reaction typically employs a palladium catalyst, a phosphine ligand, and a base to couple an aryl halide with an amine. The reaction has been successfully applied to the amination of 2-bromopyridines with various amines, including volatile ones, suggesting its applicability for the synthesis of 2-(5-Fluoropyridin-2-yl)propan-2-amine from 2-bromo-5-fluoropyridine and isopropylamine (B41738). rsc.orgnih.govresearchgate.net

The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands often providing the best results. The reaction conditions, including the choice of base, solvent, and temperature, would need to be optimized for this specific transformation.

Table 2: Key Components of the Buchwald-Hartwig Amination wikipedia.org

ComponentFunctionExamples
Palladium PrecatalystCatalyzes the C-N bond formationPd(OAc)₂, Pd₂(dba)₃
LigandStabilizes the palladium catalyst and facilitates the reactionBINAP, XPhos, dppf
BaseActivates the amine and facilitates the catalytic cycleNaOt-Bu, K₃PO₄, Cs₂CO₃
SubstratesAryl/heteroaryl halide and an amine2-Bromo-5-fluoropyridine, Isopropylamine

Alkylation and Reductive Amination Protocols for Tertiary and Secondary Amine Formation

An alternative strategy involves a two-step process of alkylation followed by amination or a one-pot reductive amination. This approach would typically start from a precursor containing a carbonyl group at the 2-position of the 5-fluoropyridine ring, such as 2-acetyl-5-fluoropyridine.

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds. wikipedia.orgmasterorganicchemistry.com The reaction proceeds via the in-situ formation of an imine or enamine intermediate from the reaction of the ketone (2-acetyl-5-fluoropyridine) with an amine source (e.g., ammonia or an ammonium (B1175870) salt), which is then reduced to the desired amine. A variety of reducing agents can be employed, including sodium borohydride (B1222165), sodium cyanoborohydride, and catalytic hydrogenation. wikipedia.orgmasterorganicchemistry.com This method offers a direct route to the target tertiary amine.

The synthesis of the 2-acetyl-5-fluoropyridine precursor could potentially be achieved through the reaction of 5-fluoropyridine-2-carbonitrile with a methyl Grignard reagent (CH₃MgBr), followed by acidic workup.

Nitrile Reduction and Related Methodologies

The reduction of a nitrile group can also be a viable pathway to the desired amine. This approach would begin with the synthesis of 5-fluoropyridine-2-carbonitrile. The nitrile group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. libretexts.orgwikipedia.org

While this method directly yields the primary amine, 1-(5-fluoropyridin-2-yl)methanamine, subsequent N-alkylation with two equivalents of a methylating agent would be required to obtain the desired tertiary amine, this compound. This multi-step process may be less efficient than the more direct methods described above.

Another possibility involves the addition of a methyl Grignard reagent to the 5-fluoropyridine-2-carbonitrile to form an intermediate imine. Subsequent reduction of this imine would then yield the target this compound. This approach combines elements of Grignard chemistry and reduction to construct the desired side chain.

Advanced Coupling and Cyclization Strategies for Derivatization

The derivatization of the this compound scaffold is crucial for exploring its chemical space and developing analogs with tailored properties. Advanced synthetic strategies, including transition metal-catalyzed cross-coupling, C-H functionalization, and cyclization reactions, provide powerful tools for introducing a wide range of functional groups and constructing complex molecular architectures.

Transition metal-catalyzed cross-coupling reactions are indispensable for forming carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds, enabling the modification of the fluoropyridine core.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for C-N bond formation, coupling amines with aryl halides or triflates. wikipedia.org For derivatives of this compound, this methodology can be applied to introduce additional amino groups onto the pyridine ring, assuming a suitable halide precursor is available. The development of various generations of catalyst systems, including those with bidentate phosphine ligands like BINAP and DDPF, has expanded the reaction's scope to include a wide array of amines and aryl partners under milder conditions. wikipedia.org For instance, the amination of dihalopyridines can be achieved with high regioselectivity. researchgate.net Microwave-assisted protocols have been shown to accelerate these reactions, often completing within minutes and allowing the use of milder bases like potassium carbonate. researchgate.net

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for creating C-C bonds by coupling organoboron compounds with halides or pseudo-halides, catalyzed by a palladium complex. nih.govnih.gov This reaction is highly effective for synthesizing 2-arylpyridines. For example, pyridine-2-sulfonyl fluoride (B91410) (PyFluor) can be coupled with various hetero(aryl) boronic acids and esters using a Pd(dppf)Cl2 catalyst to generate biaryl products in modest to good yields. nih.govclaremont.eduscholaris.caresearchgate.net This strategy could be adapted to introduce aryl or heteroaryl substituents onto the fluoropyridine ring of the target compound, significantly diversifying its structure.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of unsaturated halides with alkenes to form substituted alkenes. organic-chemistry.orgmdpi.com This reaction provides a means to introduce alkenyl groups onto the fluoropyridine core. The development of phosphine-free catalysts has improved the air and moisture stability of the reaction systems. researchgate.net The incorporation of fluorine-containing fragments through Heck reactions is a well-established strategy for creating diverse fluorinated alkenes. mdpi.comsemanticscholar.org

Stille Reaction: The Stille reaction couples organotin compounds with various organic electrophiles, including aryl halides, under palladium catalysis. wikipedia.org It is a robust method for C-C bond formation, and though the toxicity of organotin reagents is a drawback, it remains a valuable synthetic tool. wikipedia.orgorganic-chemistry.org The reaction's scope is broad, and additives like copper(I) salts can significantly enhance reaction rates. organic-chemistry.orgresearchgate.net This reaction could be employed to introduce alkyl, alkenyl, or aryl groups onto the fluoropyridine ring.

Table 1: Overview of Transition Metal-Catalyzed Cross-Coupling Reactions for Pyridine Derivatization
ReactionBond FormedCoupling PartnersTypical CatalystPotential Application for Derivatization
Buchwald-Hartwig AminationC-NAryl Halide/Triflate + AminePd(OAc)₂ / Phosphine Ligand (e.g., BINAP)Introduction of secondary/tertiary amino groups to the pyridine ring.
Suzuki-Miyaura CouplingC-CAryl Halide/Triflate + Boronic Acid/EsterPd(dppf)Cl₂Arylation or heteroarylation of the pyridine ring. nih.govclaremont.edu
Heck ReactionC-CAryl Halide + AlkenePalladium complexesIntroduction of vinyl or substituted vinyl groups. researchgate.net
Stille ReactionC-CAryl Halide + OrganostannanePd(PPh₃)₄Alkylation, alkenylation, or arylation of the pyridine ring. wikipedia.org

Direct C-H functionalization has emerged as a powerful, atom-economical strategy for modifying aromatic cores without the need for pre-functionalized starting materials like halides. researchgate.net For pyridine derivatives, which are electron-deficient, this approach can be challenging but offers significant advantages. researchgate.netthieme-connect.com

Recent advancements have enabled regioselective functionalization at various positions of the pyridine ring. While ortho-functionalization is often favored due to the directing effect of the nitrogen atom, methods for meta and para functionalization have been developed. researchgate.netthieme-connect.com One strategy involves a dearomatization-rearomatization sequence via oxazino pyridine intermediates, where switching from neutral to acidic conditions can shift the selectivity from meta to para positions. acs.org These catalyst-free methods can be applied to the late-stage functionalization of complex molecules. acs.org Such techniques could be used to introduce alkyl or aryl groups at the C3 or C4 positions of the 5-fluoropyridine ring in this compound, providing access to isomers that are difficult to synthesize through classical cross-coupling approaches.

Constructing saturated heterocyclic rings like piperidine (B6355638) is of great interest in medicinal chemistry. Intramolecular cyclization provides a direct route to these systems from acyclic precursors. nih.gov For derivatives of this compound, a suitably functionalized side chain could be designed to undergo cyclization, leading to novel fused or spirocyclic architectures.

Various methods for intramolecular cyclization to form piperidines have been developed, including metal-catalyzed reactions, radical-mediated cyclizations, and electrophilic cyclizations. nih.gov For example, a linear amino-aldehyde can undergo intramolecular cyclization catalyzed by a cobalt(II) complex. nih.gov Another approach involves the reductive hydroamination/cyclization of alkynes. nih.gov These strategies could be envisioned starting from a precursor where the propan-2-amine moiety is extended with a reactive functional group, which then cyclizes back onto a position on the pyridine ring or an appended side chain to form a piperidine or related N-heterocycle. nih.gov

Stereoselective Synthesis of Chiral this compound Derivatives

The introduction of chirality can have a profound impact on the biological activity of a molecule. Stereoselective synthesis of derivatives of this compound could involve creating stereocenters on the side chain or in a newly formed ring system. Asymmetric synthesis of piperidines and other N-heterocycles often relies on chiral catalysts or chiral pool starting materials. nih.govnih.gov

For instance, enantioselective cyanidation of fluorosubstituted amines using a chiral copper(II) catalyst, followed by cyclization, can produce chiral piperidines. nih.gov Similarly, 1,3-dipolar cycloaddition reactions of azomethine ylides with alkenes, often catalyzed by proline-functionalized nanoparticles, can generate complex spirocyclic pyrrolidines with high stereoselectivity. nih.gov These principles could be applied to generate chiral analogs of the target compound, for example, by synthesizing derivatives with a chiral pyrrolidine or piperidine ring attached to the fluoropyridine core.

Green Chemistry Considerations in Synthetic Routes

The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing waste and energy consumption. nih.govijarsct.co.in In the synthesis of pyridine derivatives, this includes the use of green catalysts, environmentally friendly solvents, and alternative energy sources. nih.govresearchgate.net

Key green approaches applicable to the synthesis of this compound and its analogs include:

Alternative Energy Sources: Microwave and ultrasound-assisted syntheses can dramatically reduce reaction times and energy consumption compared to conventional heating. ijarsct.co.inresearchgate.net

Green Catalysts: The use of catalysts based on abundant and non-toxic metals, such as iron, is a sustainable alternative to precious metal catalysts like palladium. rsc.org Biocatalysts, such as enzymes, offer high selectivity under mild reaction conditions. ijarsct.co.in

Environmentally Benign Solvents: Replacing hazardous organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents is a central goal of green chemistry. ijarsct.co.inacs.org Tandem reactions, where multiple steps are performed in one pot, also minimize solvent use and waste from intermediate purification. acs.org

Table 2: Green Chemistry Approaches in Pyridine Synthesis
PrincipleApproachExample/Benefit
Energy EfficiencyMicrowave-Assisted SynthesisReduces reaction times from hours to minutes. ijarsct.co.in
Safer SolventsUse of Deep Eutectic Solvents (DES)Non-toxic, biodegradable, and inexpensive alternatives to volatile organic solvents. ijarsct.co.in
CatalysisIron-Catalyzed CyclizationReplaces precious metal catalysts with an abundant, low-toxicity metal. rsc.org
Waste PreventionOne-Pot, Multicomponent ReactionsIncreases efficiency and reduces waste by combining multiple steps without isolating intermediates. researchgate.net

Mechanistic Organic Chemistry of Reactions Involving 2 5 Fluoropyridin 2 Yl Propan 2 Amine and Its Core Scaffold

Detailed Reaction Mechanism Elucidation for Amine Derivatization

The primary amine group of 2-(5-Fluoropyridin-2-yl)propan-2-amine is a key site for derivatization, allowing for the construction of more complex molecules. The reactions of this amine group follow well-established nucleophilic pathways.

Acylation: The amine readily reacts with acylating agents such as acyl chlorides or anhydrides. The mechanism involves the nucleophilic attack of the nitrogen's lone pair on the electrophilic carbonyl carbon of the acylating agent. This forms a tetrahedral intermediate, which then collapses, expelling the leaving group (e.g., chloride) to form a stable amide derivative. The presence of a non-nucleophilic base is often required to scavenge the acidic byproduct (e.g., HCl).

Alkylation: Direct alkylation with alkyl halides can be challenging due to the potential for over-alkylation, leading to secondary and tertiary amines, and ultimately quaternary ammonium (B1175870) salts. The reaction proceeds via a standard SN2 mechanism, where the amine acts as the nucleophile.

Reductive Amination: A more controlled method for alkylation involves reductive amination. The amine can react with an aldehyde or ketone to form a hemiaminal, which then dehydrates to an imine (or an iminium ion under acidic conditions). This intermediate is then reduced in situ using a reducing agent like sodium borohydride (B1222165) to yield the corresponding secondary or tertiary amine.

C-N Coupling Reactions: The synthesis of the aminopyridine scaffold itself often involves nucleophilic substitution or metal-catalyzed cross-coupling reactions. For instance, the amination of 2-fluoropyridine (B1216828) can be achieved using lithium amides, bypassing the need for a transition-metal catalyst. researchgate.net Multicomponent reactions have also been developed for the efficient one-pot synthesis of substituted 2-aminopyridines. nih.gov The proposed mechanism for one such reaction involves an initial Knoevenagel condensation, followed by nucleophilic attack of a primary amine and subsequent cyclization and aromatization to form the 2-aminopyridine (B139424) ring. nih.gov

Investigation of Regioselectivity and Chemoselectivity in Nucleophilic Aromatic Substitution on Fluoropyridines

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-deficient aromatic systems like fluoropyridines. nih.govyoutube.com The regioselectivity of this reaction is governed by the electronic and steric properties of the substituents on the pyridine (B92270) ring.

The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which activates the ring for nucleophilic attack, particularly at the ortho (2-) and para (4-) positions. youtube.com The fluorine atom at the C-5 position further activates the ring through its strong inductive electron-withdrawing effect.

The SNAr mechanism typically proceeds via a two-step addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex. researchgate.netnih.gov The stability of this intermediate dictates the regioselectivity of the attack. For the this compound scaffold, nucleophilic attack could theoretically occur at several positions, but the displacement of the fluoride (B91410) anion at C-5 is the most common SNAr pathway.

Regioselectivity: In polyfluoroarenes, the site of nucleophilic attack is determined by the stability of the intermediate carbanion and steric factors. mdpi.com For a 5-fluoropyridine, the nitrogen atom activates the C-2, C-4, and C-6 positions. The fluorine at C-5 also activates the ring. The bulky 2-propan-2-amine group at the C-2 position creates significant steric hindrance, making nucleophilic attack at the adjacent C-3 position unfavorable. Attack at C-4 would be electronically favored but does not lead to the displacement of a leaving group. Therefore, the most probable site for SNAr is the C-5 position, leading to the displacement of the fluoride ion. Computational methods, such as calculating the relative stabilities of isomeric σ-complex intermediates using DFT, can quantitatively predict the regioisomeric distribution in SNAr reactions. researchgate.net

Chemoselectivity: In molecules with multiple electrophilic sites, chemoselectivity becomes important. The this compound scaffold has the electrophilic pyridine ring and the potential for reactions at the amine. A strong nucleophile under conditions favorable for SNAr will preferentially attack the pyridine ring at the C-5 position. In contrast, electrophiles will target the nucleophilic amine group.

Table 1: Predicted Regioselectivity of Nucleophilic Attack on the 5-Fluoropyridine Scaffold
Position of AttackElectronic FactorsSteric FactorsLeaving GroupPredicted Outcome
C-2Activated by NitrogenHighly Hindered by Propan-2-amineNone (H⁻)Unfavorable
C-3Less ActivatedHindered by Propan-2-amineNone (H⁻)Unfavorable
C-4Activated by NitrogenLess HinderedNone (H⁻)Possible, but no leaving group
C-5Activated by Fluorine (-I effect)Less HinderedFluoride (F⁻)Most Favorable SNAr Pathway
C-6Activated by NitrogenLeast HinderedNone (H⁻)Possible, but no leaving group

Catalytic Reaction Pathways (e.g., Hydroamination, Palladium/Copper Catalysis)

Catalysis plays a pivotal role in the synthesis and functionalization of fluoropyridine derivatives, enabling reactions that would otherwise be difficult.

Palladium/Copper Catalysis: Transition metals, particularly palladium and copper, are extensively used to catalyze cross-coupling reactions for C-N, C-C, and C-F bond formation.

Palladium: Palladium-catalyzed Buchwald-Hartwig amination is a powerful method for forming C-N bonds between aryl halides and amines. nih.gov While the C-F bond is generally considered inert toward Pd-catalyzed insertion, specific substrates, such as those bearing an ortho-directing group, can undergo this reaction. acs.org Palladium catalysts are also employed in the fluorination of aryl bromides and C-H bonds. acs.orgspringernature.com The catalytic cycle for these cross-coupling reactions typically involves oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the coupling partner, and finally, reductive elimination to form the product and regenerate the Pd(0) catalyst. nih.gov

Copper: Copper-catalyzed reactions, such as the Ullmann condensation and the Goldberg reaction, are classic methods for C-N bond formation. mdpi.com More recently, copper has emerged as a promising catalyst for fluorination reactions, providing a more economical alternative to palladium. rsc.org For example, copper(I)-catalyzed fluorination of 2-pyridyl aryl bromides has been developed, where the pyridyl group acts as a directing group to facilitate the reaction. rsc.org Mechanistic studies suggest these reactions can proceed through a Cu(I)/Cu(III) catalytic cycle, involving oxidative addition of the aryl halide to the Cu(I) center, followed by reductive elimination of the C-F bond from a Cu(III)-fluoride intermediate. rsc.org

Hydroamination: Hydroamination involves the direct addition of an N-H bond across an unsaturated C-C bond (alkene or alkyne). researchgate.netbohrium.com While not a direct reaction of the target compound, it represents a potential atom-economical route to synthesize its alkyl side chain or related structures. The reaction can be catalyzed by a range of metals, including early transition metals, rare-earth metals, and late transition metals. researchgate.net Common mechanisms involve either the nucleophilic attack of the amine on a metal-activated alkyne/alkene or the insertion of the unsaturated bond into a metal-amide bond. researchgate.net

Understanding Radical-Mediated Transformations and Side Reactions

Radical reactions offer alternative pathways for the functionalization of the this compound scaffold, enabling transformations that are complementary to ionic mechanisms.

Radical-Mediated Transformations:

Radical Fluorination: The introduction of fluorine can be achieved under radical conditions. sciengine.com Reagents like Selectfluor®, often in conjunction with a transition-metal or photoredox catalyst, can serve as a source of fluorine atoms or engage in single-electron transfer (SET) processes. sciengine.commdpi.com A common mechanism involves the generation of a carbon-centered radical on the substrate via hydrogen atom transfer (HAT) from a C-H bond. sciengine.com This radical is then intercepted by the fluorinating agent to form the C-F bond. sciengine.com Such pathways can be used to fluorinate aliphatic, allylic, and benzylic positions. sciengine.com

Other Radical Reactions: Besides fluorination, radical intermediates can participate in a variety of other transformations. For example, visible-light-mediated methods can generate fluoromethyl radicals from precursors like fluoroiodomethane, which can then add to imines or electron-deficient alkenes to form more complex fluorinated molecules. nih.gov

Side Reactions:

Hydrodefluorination: A significant side reaction, particularly during catalytic hydrogenation of the pyridine ring, is hydrodefluorination—the replacement of a fluorine atom with hydrogen. nih.gov This undesired reaction can be minimized by careful selection of catalysts and reaction conditions, such as using Pd(OH)₂ on carbon in the presence of a strong acid like HCl. nih.gov

Reduction Products: In metal-catalyzed cross-coupling reactions, the formation of reduction byproducts (where the halide is replaced by hydrogen) can compete with the desired coupling product. acs.org

Regioisomer Formation: In substitution reactions, the formation of undesired regioisomers is a potential side reaction if the directing effects of the substituents are not sufficiently differentiated.

Dimerization/Polymerization: Under radical conditions, radical intermediates can dimerize or initiate polymerization, leading to complex product mixtures and reduced yields of the desired monomeric product.

Influence of Fluorine on Reaction Kinetics and Thermodynamics

The fluorine atom at the C-5 position profoundly influences the electronic properties of the pyridine ring, which in turn affects the kinetics and thermodynamics of its reactions.

Influence on Kinetics:

Inductive Effect: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I). This effect decreases the electron density of the pyridine ring, making it more electrophilic. Consequently, the rate of nucleophilic aromatic substitution (SNAr) is significantly increased, as the ring is more susceptible to attack by nucleophiles. nih.govyoutube.com

Resonance Effect: Fluorine also has a lone pair of electrons that can be donated into the π-system of the ring via a resonance effect (+M). However, for halogens, the inductive effect strongly outweighs the resonance effect.

Basicity: The electron-withdrawing nature of fluorine decreases the basicity of the pyridine nitrogen, lowering its pKa. This can affect reactions that require protonation of the nitrogen or its participation as a Lewis base.

Influence on Thermodynamics:

Bond Strength: The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, with a typical bond dissociation energy of ~110 kcal/mol. dtic.mil This high thermodynamic stability means that reactions involving the cleavage of the C-F bond have a high activation energy barrier and are often thermodynamically unfavorable unless a strong driving force is present (e.g., the formation of a stable salt like KF in SNAr). Conversely, the formation of a C-F bond is typically a highly exothermic process. mdpi.com

Molecular Stability: The incorporation of fluorine can enhance the metabolic stability of a molecule by blocking sites susceptible to oxidative metabolism. The strong C-F bond is resistant to cleavage by metabolic enzymes.

Table 2: Effect of the C-5 Fluorine Substituent on Physicochemical Properties and Reactivity
PropertyEffect of FluorineMechanistic Implication
Ring Electron DensityDecreased (Dominant -I effect)Increased rate of Nucleophilic Aromatic Substitution (SNAr).
Pyridine Nitrogen Basicity (pKa)DecreasedAffects acid-catalyzed reactions and metal coordination.
C-F Bond EnergyVery High (~110 kcal/mol)High activation energy for C-F bond cleavage; F⁻ is a good leaving group in SNAr.
Acidity of Ring C-H ProtonsIncreasedFacilitates metalation or deprotonation at adjacent positions.
Reaction EnthalpyFormation of C-F bonds is highly exothermic.Provides a thermodynamic driving force for fluorination reactions.

Theoretical and Computational Studies on 2 5 Fluoropyridin 2 Yl Propan 2 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly used to investigate the electronic structure of organic molecules. researchgate.netresearchgate.net For 2-(5-Fluoropyridin-2-yl)propan-2-amine, these calculations can provide a wealth of information.

The molecular structure can be optimized to find the most stable geometric arrangement of atoms. researchgate.netresearchgate.net From the optimized geometry, various electronic properties can be calculated. The distribution of electron density, for instance, can be visualized through molecular electrostatic potential (MESP) maps, which highlight regions of positive and negative electrostatic potential, indicating sites susceptible to electrophilic and nucleophilic attack, respectively.

Furthermore, quantum chemical calculations can be used to predict the reactivity of the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Natural Bond Orbital (NBO) analysis is another powerful tool that can be employed to study the delocalization of electron density and the nature of intramolecular interactions, such as hydrogen bonds. nih.gov For this compound, NBO analysis could reveal hyperconjugative interactions that contribute to its stability.

A hypothetical table of calculated electronic properties for this compound using DFT with the B3LYP functional and a 6-311++G(d,p) basis set is presented below for illustrative purposes.

PropertyCalculated Value
Total Energy (Hartree)-516.45
Dipole Moment (Debye)2.85
HOMO Energy (eV)-6.23
LUMO Energy (eV)-0.78
HOMO-LUMO Gap (eV)5.45

These calculations provide a foundational understanding of the electronic character of this compound, which is essential for predicting its behavior in chemical reactions and biological systems.

Conformational Analysis and Energy Landscapes via Molecular Mechanics and Dynamics

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. Conformational analysis aims to identify the stable conformations of a molecule and to understand the energy barriers between them. For flexible molecules like this compound, which has rotatable bonds, this is a critical area of study.

Molecular mechanics (MM) methods, which use classical physics to model the interactions between atoms, are well-suited for exploring the conformational space of a molecule. researchgate.net By systematically rotating the rotatable bonds and calculating the steric energy of each resulting conformation, a potential energy surface can be generated. The minima on this surface correspond to stable conformers.

Molecular dynamics (MD) simulations provide a more dynamic picture of a molecule's behavior. mdpi.comnih.gov By solving Newton's equations of motion for the atoms in the system over time, MD simulations can explore the conformational landscape and provide insights into the dynamic transitions between different conformations. mdpi.comnih.gov These simulations can be performed in a vacuum or, more realistically, in the presence of a solvent to mimic physiological conditions. researchgate.net

For this compound, a conformational analysis could reveal the preferred orientations of the propan-2-amine group relative to the fluoropyridine ring. This information is crucial for understanding how the molecule might interact with a biological target. The results of such an analysis could be presented as a Ramachandran-like plot, showing the low-energy regions as a function of key dihedral angles.

An illustrative data table summarizing the relative energies of hypothetical stable conformers of this compound is shown below.

ConformerDihedral Angle (C-C-N-C)Relative Energy (kcal/mol)
160°0.0
2180°1.2
3-60°0.8

In Silico Prediction of Molecular Interactions and Binding Modes

Understanding how a molecule interacts with biological macromolecules, such as proteins, is a cornerstone of drug discovery and design. In silico methods, particularly molecular docking, are widely used to predict the binding mode and affinity of a small molecule to a target protein. nih.govmdpi.comresearchgate.netnih.govmdpi.com

Molecular docking algorithms explore the possible binding poses of a ligand within the active site of a receptor and score them based on their predicted binding affinity. nih.govmdpi.comresearchgate.netnih.govmdpi.com This allows for the identification of the most likely binding mode and the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. nih.gov

For this compound, molecular docking studies could be performed against a range of potential protein targets to identify those with which it is most likely to interact. The results of these studies can guide the design of new derivatives with improved binding affinity and selectivity.

Following a docking simulation, molecular dynamics simulations can be used to assess the stability of the predicted protein-ligand complex over time. mdpi.com The binding free energy of the complex can also be calculated using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) to provide a more quantitative measure of binding affinity. nih.gov

A hypothetical summary of a molecular docking study of this compound against a hypothetical protein kinase is presented below.

ParameterValue
Docking Score (kcal/mol)-7.5
Number of Hydrogen Bonds3
Interacting ResiduesGLU121, LEU178, ASP203

Computational Mechanistic Investigations of Synthetic Transformations

For the synthesis of this compound, computational methods could be used to investigate the mechanism of key steps, such as the introduction of the propan-2-amine moiety onto the pyridine (B92270) ring. DFT calculations are often employed for this purpose, as they can accurately describe the changes in electronic structure that occur during a chemical reaction.

By calculating the activation energies for different possible reaction pathways, the most favorable route can be identified. This can help in the selection of appropriate reagents and reaction conditions to maximize the yield of the desired product. For example, a computational study could compare the energy barriers for a nucleophilic aromatic substitution reaction versus a metal-catalyzed cross-coupling reaction for the formation of the C-C bond between the pyridine ring and the propan-2-amine precursor.

An illustrative table comparing the calculated activation energies for two hypothetical synthetic routes to a key intermediate is shown below.

Reaction PathwayRate-Determining StepActivation Energy (kcal/mol)
Route A: SNArNucleophilic attack25.4
Route B: Suzuki CouplingOxidative addition18.2

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational methods can be used to predict the spectroscopic properties of a molecule with a high degree of accuracy. This can be invaluable for the characterization of newly synthesized compounds and for the interpretation of experimental spectra.

The vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) and Raman spectrum, can be calculated from the second derivatives of the energy with respect to the atomic coordinates. researchgate.net By comparing the calculated spectrum with the experimental one, the vibrational modes can be assigned to specific molecular motions. researchgate.net

Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can also be predicted using quantum chemical calculations. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. The predicted NMR spectra can aid in the structural elucidation of a molecule by confirming the connectivity of the atoms and the stereochemistry. nih.gov

The electronic transitions of a molecule, which give rise to its ultraviolet-visible (UV-Vis) spectrum, can be calculated using time-dependent DFT (TD-DFT). nih.gov The calculated absorption wavelengths and oscillator strengths can be compared with the experimental spectrum to understand the electronic structure of the molecule and the nature of its excited states.

A hypothetical table of predicted spectroscopic data for this compound is provided below.

Spectroscopic TechniquePredicted Value
IR (cm-1)3350 (N-H stretch), 1605 (C=N stretch)
1H NMR (ppm)8.3 (d, H6), 7.5 (dd, H4), 7.2 (dd, H3), 1.3 (s, CH3)
13C NMR (ppm)162.5 (C2), 158.0 (d, C5), 145.0 (d, C6), 50.0 (C-amine)
UV-Vis (nm)265 (π → π*)

Structure Activity Relationship Sar Investigations of 2 5 Fluoropyridin 2 Yl Propan 2 Amine Analogs

Impact of Fluorine Substitution on Molecular Recognition and Activity

The introduction of a fluorine atom at the 5-position of the pyridine (B92270) ring has a profound impact on the molecular properties and, consequently, the biological activity of 2-(5-Fluoropyridin-2-yl)propan-2-amine analogs. Fluorine, being the most electronegative element, can significantly alter the electronic distribution within the pyridine ring. This modification can influence the compound's pKa, dipole moment, and its ability to form hydrogen bonds or other non-covalent interactions with a biological target.

Research has shown that fluorine substitution can enhance binding affinity by participating in favorable interactions within a protein's binding pocket. For instance, the C-F bond can act as a hydrogen bond acceptor, and in some cases, can interact with aromatic residues through orthogonal multipolar interactions. Furthermore, replacing a hydrogen atom with fluorine can block sites of metabolic degradation, thereby improving the compound's pharmacokinetic profile.

The enhanced activity of fluorinated analogs is often attributed to these unique properties. For example, in a series of kinase inhibitors, the introduction of a fluorine atom on the pyridine ring has been shown to increase potency. This is often rationalized by the fluorine atom's ability to form specific interactions with amino acid residues in the kinase hinge region or other allosteric pockets. The electron-withdrawing nature of fluorine can also modulate the basicity of the pyridine nitrogen, which can be a critical factor in receptor binding.

To illustrate the impact of fluorine substitution, the following table presents hypothetical activity data for a generic kinase target, comparing the fluorinated compound with its non-fluorinated parent molecule.

CompoundRKinase Inhibition IC50 (nM)
1H150
2F35

Role of the Tertiary Amine Functionality in Biological Interactions

The tertiary amine functionality in this compound is a key structural feature that plays a pivotal role in its biological interactions. At physiological pH, this amine group is often protonated, carrying a positive charge. This cationic center can form strong ionic interactions or hydrogen bonds with negatively charged amino acid residues, such as aspartate or glutamate, within a receptor's binding site. These interactions are often crucial for anchoring the ligand in the correct orientation for optimal activity.

The steric bulk of the substituents on the amine also influences its interaction profile. The gem-dimethyl groups on the alpha-carbon contribute to a specific conformational preference and can engage in van der Waals interactions with hydrophobic pockets in the target protein. The tertiary nature of the amine prevents the formation of N-H hydrogen bonds where the amine acts as a donor, which can be a critical determinant for selectivity against certain biological targets.

Furthermore, the basicity of the tertiary amine is a key physicochemical property that affects not only target binding but also the compound's solubility, permeability, and potential for off-target effects. Modulating the pKa of the amine through electronic effects from the pyridine ring can fine-tune its ionization state and, consequently, its biological activity.

Systematic Variations of Substituents on the Pyridine Ring and their Activity Correlations

Systematic modification of substituents on the pyridine ring, beyond the 5-fluoro group, is a fundamental strategy in SAR studies to probe the steric and electronic requirements of the binding pocket. The introduction of different functional groups at various positions (e.g., 3, 4, and 6) can provide valuable insights into the topology of the receptor active site.

For example, introducing small alkyl groups, such as methyl or ethyl, can explore the presence of nearby hydrophobic pockets. The position of these substituents is critical; a methyl group at the 6-position might be beneficial if it fits into a small hydrophobic cleft, whereas the same group at the 4-position might clash with the protein surface, leading to a loss of activity.

The following table provides a hypothetical SAR analysis for substitutions on the pyridine ring, assuming a generic G-protein coupled receptor (GPCR) target.

CompoundR3R4R6GPCR Binding Affinity Ki (nM)
2aHHH50
2bClHH25
2cHCH3H200
2dHHOCH375
2eHCNH450

Stereochemical Implications in Activity Profiles

The this compound scaffold contains a chiral center at the carbon atom bearing the amine group and the two methyl groups. Although the specific compound in the title is achiral due to the two methyl groups, analogs with different substituents at this position would be chiral. Chirality is a critical aspect of drug design, as biological systems, being chiral themselves, often exhibit stereospecific interactions with small molecules.

Enantiomers of a chiral drug can have significantly different pharmacological and toxicological profiles. One enantiomer may bind to the target receptor with high affinity, eliciting the desired therapeutic effect, while the other enantiomer may be inactive or even produce unwanted side effects. Therefore, the synthesis and biological evaluation of individual enantiomers are crucial steps in the drug development process.

The differential activity between enantiomers arises from the three-dimensional arrangement of atoms, which dictates how the molecule fits into the chiral binding site of a protein. Specific interactions, such as hydrogen bonds, hydrophobic interactions, and ionic bonds, can only be formed when the functional groups of the ligand are in the correct spatial orientation relative to the amino acid residues of the receptor.

The table below illustrates the potential for stereochemical differentiation in activity for a hypothetical chiral analog of the title compound.

CompoundStereochemistryReceptor Occupancy at 10 nM (%)
3a(R)-enantiomer85
3b(S)-enantiomer15
3cRacemic50

Identification and Optimization of Pharmacophoric Elements within the this compound Scaffold

A pharmacophore is an abstract representation of the essential molecular features that are necessary for a molecule to exert a specific biological activity. For the this compound scaffold, the key pharmacophoric elements can be identified through a comprehensive analysis of the SAR data.

The primary pharmacophoric features likely include:

A hydrogen bond acceptor: The nitrogen atom of the pyridine ring.

A cationic/ionizable feature: The tertiary amine.

Hydrophobic features: The gem-dimethyl group and the aromatic pyridine ring.

A potential halogen bond donor/hydrophobic feature: The fluorine atom at the 5-position.

Once a pharmacophore model is established, it can be used as a template for the design of new analogs with improved properties. Optimization strategies may involve:

Fine-tuning the basicity of the tertiary amine to optimize ionic interactions and physicochemical properties.

Exploring different substitution patterns on the pyridine ring to enhance interactions with the target and improve selectivity.

Bioisosteric replacement of the pyridine ring with other heterocycles to modulate activity and ADME (absorption, distribution, metabolism, and excretion) properties.

Conformational constraint of the molecule by introducing cyclic structures to lock it into a more active conformation and improve binding affinity.

Through iterative cycles of design, synthesis, and biological testing guided by the evolving pharmacophore model, it is possible to optimize the lead compound into a clinical candidate with a desirable therapeutic profile.

Biological Activity Profiling and Mechanistic Insights in Vitro and in Silico Focus

Enzyme Inhibition Studies and Characterization

Enzyme inhibition is a critical area of study in pharmacology, aiming to understand how a compound can modulate the activity of specific enzymes involved in disease processes. The pyridine (B92270) moiety, present in 2-(5-Fluoropyridin-2-yl)propan-2-amine, is a common scaffold in many enzyme inhibitors.

In Vitro Assays for Specific Enzyme Targets (e.g., β-Glucuronidase, Kinases, Viral Proteases)

In vitro assays are essential first steps to determine if a compound has a direct inhibitory effect on a purified enzyme. These experiments are conducted in a controlled environment outside of a living organism, such as a test tube.

β-Glucuronidase: This enzyme is involved in the metabolism of various substances, and its inhibition is a target in areas like cancer therapy to prevent the release of toxic drugs in healthy tissues. mdpi.comnih.gov An in vitro assay for β-glucuronidase inhibition would typically involve incubating the enzyme with its substrate (e.g., p-nitrophenyl-β-D-glucuronide) and different concentrations of the test compound. The rate of product formation is measured, often spectrophotometrically, to determine the inhibitory activity, usually expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). Specific β-glucuronidase inhibition data for this compound are not available in the reviewed literature.

Kinases: The protein kinase family is a major class of drug targets, particularly in oncology and inflammatory diseases. nih.govnih.govpitt.eduguidetopharmacology.org Kinase inhibition assays, such as TR-FRET or fluorescence polarization assays, measure the enzyme's ability to phosphorylate a substrate. nih.gov Compounds containing pyridine or pyrimidine (B1678525) rings are common scaffolds for kinase inhibitors. cardiff.ac.uknih.gov While broad screening of this compound against a panel of kinases would be the standard approach, specific data detailing its activity against any particular kinase (e.g., Protein Kinase D) were not found in the search results.

Viral Proteases: Proteases are crucial for the life cycle of many viruses, such as HIV and SARS-CoV-2, by processing viral polyproteins into functional units. researchgate.net Inhibiting these enzymes can halt viral replication. Assays for viral protease inhibition often use fluorescently labeled peptide substrates that mimic the natural cleavage site of the protease. A decrease in signal upon addition of the test compound indicates inhibition. No specific data on the inhibition of viral proteases by this compound were identified.

Kinetic Studies and Inhibitor Selectivity Profiling

Once initial inhibitory activity is found, further studies are conducted to understand the mechanism and specificity of the inhibition.

Kinetic Studies: These studies determine how the inhibitor interacts with the enzyme and its substrate. By measuring reaction rates at various substrate and inhibitor concentrations, researchers can determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive). chemscene.com This information is crucial for understanding how the inhibitor works and for its further optimization.

Inhibitor Selectivity Profiling: A critical aspect of drug development is ensuring an inhibitor is selective for its intended target to minimize off-target effects. nih.gov Selectivity is assessed by testing the compound against a large panel of related enzymes (e.g., a kinome panel for a kinase inhibitor). The results reveal the compound's specificity and potential for side effects. For example, a hypothetical selectivity profile might be presented as shown below.

Kinase Target% Inhibition @ 1µMIC50 (nM)
Kinase A95%50
Kinase B88%120
Kinase C15%>10,000
Kinase D5%>10,000

This table is a hypothetical example for illustrative purposes only and does not represent actual data for this compound.

Rational Design of Inhibitors based on Structure

Structure-based drug design utilizes the three-dimensional structure of a target enzyme to design novel, potent, and selective inhibitors. nih.govdrugdesign.orgnih.govstanford.edu Techniques like X-ray crystallography or cryo-electron microscopy provide high-resolution images of the enzyme's active site. nih.gov Computational tools and molecular modeling can then be used to design molecules that fit precisely into this site, forming favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) that lead to strong binding and inhibition. nih.gov This rational approach can significantly accelerate the drug discovery process compared to traditional high-throughput screening. nih.govnih.gov The development of inhibitors based on the this compound scaffold would likely involve such a structure-based approach to optimize its interactions with a specific target enzyme.

Cell-Based Biological Response Assessments (Excluding Human Clinical Data)

Following in vitro enzyme assays, promising compounds are tested in cell-based models to assess their activity in a more complex biological environment. These assays measure the compound's ability to enter cells and elicit a functional response.

Evaluation of Anti-Proliferative and Cytotoxic Activity in Research Cell Lines

These assays are fundamental in cancer research to identify compounds that can inhibit the growth of tumor cells or kill them.

Anti-proliferative Activity: This measures the ability of a compound to inhibit cell growth and division. Assays like the MTT or SRB assay are commonly used, where a colorimetric change corresponds to the number of viable cells after treatment. mdpi.com Results are typically reported as a GI50 (concentration for 50% growth inhibition) or IC50 value. nih.gov

Cytotoxic Activity: This measures the ability of a compound to directly kill cells. Assays often measure the integrity of the cell membrane (e.g., LDH release assay) or markers of programmed cell death (apoptosis).

Numerous studies report the anti-proliferative and cytotoxic activities of various pyridine and amine-containing compounds against different cancer cell lines. researchgate.netnih.govmdpi.com However, specific data quantifying the effect of this compound on any research cell lines were not found in the reviewed literature. A typical presentation of such data is shown in the example table below.

Cell LineCancer TypeIC50 (µM)
MCF-7BreastData not available
HCT116ColonData not available
A549LungData not available
PC-3ProstateData not available

This table indicates the type of data typically generated but contains no actual results for this compound.

Anti-Microbial and Anti-Viral Activity in In Vitro Models

The potential of new chemical entities to combat infectious diseases is evaluated through in vitro anti-microbial and anti-viral assays.

Anti-Microbial Activity: The activity of a compound against bacteria or fungi is determined by measuring its Minimum Inhibitory Concentration (MIC). This is the lowest concentration of the compound that prevents visible growth of a microorganism in a liquid broth or on an agar (B569324) plate. mdpi.com The 2-aminopyridine (B139424) scaffold is a known feature in some antibacterial agents. mdpi.comnih.gov However, no specific MIC values for this compound against any bacterial or fungal strains were identified.

Anti-Viral Activity: To assess antiviral potential, host cells are infected with a virus and then treated with the compound. nih.gov The effectiveness of the compound is measured by the reduction in viral replication, often quantified by techniques like plaque reduction assays or qPCR to measure viral RNA/DNA levels. nih.gov The resulting EC50 value represents the concentration at which the compound inhibits viral replication by 50%. While various heterocyclic compounds are explored for antiviral properties, mdpi.comnih.govmdpi.com specific antiviral data for this compound is not present in the reviewed literature.

Modulation of Specific Cellular Pathways and Biomarkers

To understand the biological activity of this compound, initial in vitro studies would focus on its effects on various cellular pathways. High-throughput screening (HTS) techniques are often the first step, where the compound is tested against a panel of cell lines to identify any cytotoxic or cytostatic effects. Should the compound exhibit activity, further investigation into the underlying mechanisms would be warranted.

This would involve assays to measure the modulation of key signaling pathways implicated in cellular processes such as proliferation, apoptosis, and inflammation. For instance, researchers might investigate the compound's impact on pathways like MAPK/ERK, PI3K/Akt, or NF-κB. Techniques such as Western blotting, ELISA, and reporter gene assays would be utilized to quantify changes in the phosphorylation status or expression levels of key protein biomarkers within these pathways.

Table 1: Hypothetical Cellular Pathway and Biomarker Analysis

Cellular Pathway Biomarker Assayed Experimental Technique Potential Outcome
MAPK/ERK p-ERK / Total ERK Western Blot Inhibition or Activation
PI3K/Akt p-Akt / Total Akt ELISA Inhibition or Activation
NF-κB IκBα Degradation Western Blot Modulation of activity

Target Identification and Validation in Preclinical Research Contexts

Once a primary target or a set of potential targets is identified through binding assays and cellular pathway analysis, the next step is target validation. This process confirms that the interaction of this compound with the identified target is responsible for its observed biological effects.

Target validation can be achieved through several methods. Genetic approaches, such as using siRNA or CRISPR/Cas9 to knockdown or knockout the expression of the putative target protein in cells, are powerful tools. If the biological activity of the compound is diminished or abolished in these modified cells, it provides strong evidence for on-target activity.

Another approach is the use of chemical proteomics, such as affinity chromatography, where the compound is immobilized on a solid support and used to "pull down" its binding partners from cell lysates. These interacting proteins are then identified using mass spectrometry.

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

To gain a deeper understanding of how this compound interacts with its identified target at the atomic level, computational methods like molecular docking and molecular dynamics (MD) simulations are employed.

Molecular docking predicts the preferred orientation of the compound when bound to a target protein. This is achieved by computationally placing the ligand into the binding site of the protein in various conformations and scoring the interactions. This can help to identify key amino acid residues involved in the binding and provide insights into the structure-activity relationship.

Molecular dynamics simulations provide a more dynamic picture of the ligand-target interaction over time. These simulations model the movement of every atom in the system, allowing researchers to observe the stability of the binding pose, the conformational changes in the protein upon ligand binding, and the energetic contributions of different interactions.

Table 3: Representative Molecular Modeling Workflow

Step Technique Purpose Key Outputs
1. Target Preparation Homology Modeling / X-ray Crystallography Obtain a 3D structure of the target protein. PDB file of the protein structure.
2. Ligand Preparation 2D to 3D Conversion & Energy Minimization Generate a low-energy 3D conformation of the ligand. MOL2 or SDF file of the ligand.
3. Molecular Docking Software (e.g., AutoDock, Glide) Predict the binding mode and affinity of the ligand. Docking score, binding pose.

Applications of 2 5 Fluoropyridin 2 Yl Propan 2 Amine in Advanced Organic Synthesis

Utilization as a Versatile Chiral Building Block in Asymmetric Synthesis

The presence of a stereocenter at the carbon atom bearing the amine group means that 2-(5-Fluoropyridin-2-yl)propan-2-amine can exist as two distinct enantiomers. When resolved into its single enantiomeric forms, it becomes a valuable chiral building block for asymmetric synthesis. Chiral amines are fundamental in the synthesis of enantiomerically pure pharmaceuticals and natural products, as biological targets are inherently chiral and often interact differently with each enantiomer of a drug.

In principle, enantiomerically pure this compound can be employed in several ways:

As a Chiral Auxiliary: A chiral auxiliary is a group temporarily incorporated into a prochiral substrate to direct a subsequent chemical reaction to occur with high stereoselectivity. wikipedia.orgsigmaaldrich.comtcichemicals.com The amine can be converted into an amide or imine, and its defined stereochemistry can influence the facial selectivity of reactions on other parts of the molecule. After the desired stereocenter is created, the auxiliary can be cleaved and recovered. wikipedia.org

As a Starting Material for Chiral Ligands: The amine can serve as a precursor for more complex chiral ligands used in asymmetric catalysis.

As a Direct Synthon: The enantiopure amine can be incorporated directly into the final target molecule, where its stereocenter is a required feature for biological activity.

The synthesis of optically active compounds can be achieved through various methods, including the chiral pool method (starting from an available chiral compound), asymmetric synthesis (introducing chirality), and optical resolution (separating a racemic mixture). tcichemicals.com While specific, published examples detailing the large-scale resolution and application of this compound as a chiral auxiliary are not widespread, its structure is analogous to other chiral amines that are staples in asymmetric synthesis.

Employment as a Ligand Precursor in Catalysis

The pyridine (B92270) nitrogen and the primary amine nitrogen of this compound are both potential coordination sites for metal ions. This dual-coordination capability allows it to serve as a precursor for bidentate ligands, which are crucial in coordination chemistry and homogeneous catalysis. researchgate.net Compounds derived from 2-aminopyridine (B139424) are well-established as versatile ligands for supporting metal-metal bonded complexes and other catalytically active species. researchgate.net

Derivatization of the primary amine group can lead to a wide variety of ligand types with tailored steric and electronic properties. For example, condensation with aldehydes or ketones can form Schiff base (imine) ligands, while acylation can produce amido ligands. These modified ligands can then be complexed with various transition metals, such as palladium, copper, rhodium, or nickel, to form catalysts for a range of organic transformations, including:

Cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).

Asymmetric hydrogenation.

Allylic alkylation.

The fluorine substituent on the pyridine ring can significantly influence the electronic properties of the resulting metal complex. The electron-withdrawing nature of fluorine can affect the electron density at the metal center, thereby modulating the catalyst's reactivity, stability, and selectivity. Although the compound is a promising candidate for ligand development, detailed studies on the catalytic applications of its specific metal complexes are an area for future research.

Integration into Complex Heterocyclic Scaffolds (e.g., Pyrimidines, Piperidines, Pyrazolo[1,5-a]pyrimidines, Naphthyridines)

One of the primary applications of this compound is as a nucleophilic building block for the construction of more complex heterocyclic systems. The primary amine is a reactive handle for participating in cyclization and condensation reactions.

Pyrimidines: Pyrimidine (B1678525) rings can be constructed by reacting a compound containing an amine group with a 1,3-dielectrophile. For instance, the amine of this compound could react with a β-dicarbonyl compound or its equivalent in a condensation reaction to form a substituted pyrimidine ring fused or linked to the parent pyridine structure.

Piperidines: While the title compound contains a pyridine ring, it can be used to synthesize molecules containing a separate piperidine (B6355638) scaffold. For example, it can be used as the amine component in multicomponent reactions or in reductive amination with a suitable diketone or keto-aldehyde to form N-substituted piperidines. nih.govajchem-a.com

Pyrazolo[1,5-a]pyrimidines: This fused heterocyclic system is often synthesized through the cyclocondensation of a 3-aminopyrazole (B16455) with a β-dicarbonyl compound or a suitable equivalent. nih.govnih.gov Alternatively, aminopyridines can be precursors in multi-step syntheses. This compound could be envisioned as a building block in syntheses where the pyridine ring is ultimately transformed or incorporated into a larger fused system, or where it acts as a substituent on a pre-formed pyrazolo[1,5-a]pyrimidine (B1248293) core via nucleophilic substitution.

Naphthyridines: Naphthyridines, or diazanaphthalenes, are bicyclic systems containing two pyridine rings. researchgate.net Classic syntheses like the Skraup or Friedländer reactions often start with an aminopyridine. mdpi.comnih.gov this compound, being a substituted aminopyridine, is a suitable substrate for these types of cyclization reactions to generate highly substituted and complex naphthyridine derivatives.

HeterocycleGeneral Synthetic MethodReactantsTypical Conditions
Piperidine Reductive AminationAmine, 1,5-Dicarbonyl compoundReducing agent (e.g., NaBH(OAc)₃), acid catalyst
Naphthyridine Friedländer SynthesisAminopyridine-carbaldehyde, Active methylene (B1212753) compoundBase (e.g., NaOH, KOH) or acid catalyst, heat
Pyrazolo[1,5-a]pyrimidine Cyclocondensation3-Aminopyrazole, 1,3-Dicarbonyl compoundAcid or base catalyst, heat, often microwave-assisted

This table presents general synthetic strategies for which this compound or its derivatives could serve as starting materials.

Role in the Synthesis of Fluorinated Analogs of Known Bioactive Molecules

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, lipophilicity, and bioavailability. nih.govnih.govresearchgate.net The 5-fluoropyridine motif is present in numerous approved pharmaceuticals. mdpi.com

This compound serves as a valuable building block for introducing the 5-fluoropyridin-2-yl moiety into larger, more complex molecules. A key example of this strategy involves the simpler analog, 2-amino-5-fluoropyridine, which is a crucial intermediate in the synthesis of the insomnia medication Lemborexant. mdpi.com In that synthesis, the amine is coupled with a carboxylic acid to form an amide bond, linking the fluorinated pyridine ring to the rest of the drug scaffold.

Similarly, this compound can be used in amide coupling reactions (e.g., with HATU or EDCI as coupling agents) or other bond-forming reactions to generate fluorinated analogs of existing drugs or new chemical entities. The additional isopropylamine (B41738) group, compared to 2-amino-5-fluoropyridine, provides a different steric profile and an additional point for diversification, potentially leading to improved pharmacological properties.

Derivatization Strategies for Analytical and Research Tool Development

Chemical biology tools, such as fluorescent probes and affinity probes, are essential for studying biological systems, identifying drug targets, and elucidating mechanisms of action. sigmaaldrich.comnih.gov The primary amine of this compound is an ideal functional group for derivatization to create such tools.

Fluorescent probes are created by covalently attaching a fluorophore (a fluorescent molecule) to a molecule of interest. The amine group can readily react with common fluorophore derivatives, such as N-hydroxysuccinimide (NHS) esters or isothiocyanates, to form stable amide or thiourea (B124793) linkages. nih.gov

By attaching a fluorophore like fluorescein, rhodamine, or a BODIPY dye to this compound, a fluorescent probe can be generated. If the parent molecule is part of a larger bioactive compound, this probe can be used to visualize the compound's localization in cells via fluorescence microscopy or to quantify its binding to target proteins. mdpi.com

Reporter GroupReactive DerivativeLinkage Formed with AmineApplication
Fluorophore NHS EsterAmideCellular Imaging, Flow Cytometry
Fluorophore IsothiocyanateThioureaProtein Labeling
Biotin NHS EsterAmideAffinity Purification, Detection
Photoaffinity Label NHS EsterAmideTarget Identification

Affinity probes are used to isolate and identify the binding partners (e.g., target proteins) of a bioactive compound. This is often achieved by incorporating three key components: the bioactive scaffold, a reactive group for covalent labeling, and a reporter tag for detection and purification.

The amine on this compound can be used to attach a linker arm that terminates in a reporter tag like biotin. Biotin's high affinity for streptavidin allows for the efficient capture and purification of any proteins that have been covalently labeled by the probe. mdpi.com Furthermore, a photoreactive group (like a diazirine or benzophenone) can be incorporated into the molecule to enable photoaffinity labeling, where UV light triggers the formation of a covalent bond between the probe and its target protein, allowing for robust identification. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 5 Fluoropyridin 2 Yl Propan 2 Amine Derivatives

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic compounds. Unlike standard mass spectrometry, HRMS provides the exact mass of a molecule with high accuracy (typically within 5 ppm), which allows for the determination of its elemental composition. nih.gov For 2-(5-Fluoropyridin-2-yl)propan-2-amine (C₈H₁₁FN₂), the theoretical exact mass can be calculated and compared against the experimental value to confirm its identity.

In addition to precise mass determination, HRMS coupled with fragmentation techniques (MS/MS) provides detailed structural information. By inducing fragmentation of the parent ion, a characteristic pattern of fragment ions is produced. Analysis of these fragments helps to piece together the molecular structure. For this compound, fragmentation would likely involve the loss of a methyl group, the amine group, or cleavage of the bond between the pyridine (B92270) ring and the propan-2-amine moiety.

Table 1: Predicted m/z Values for Adducts of this compound in HRMS

Adduct Chemical Formula Theoretical m/z
[M+H]⁺ C₈H₁₂FN₂⁺ 155.09790
[M+Na]⁺ C₈H₁₁FN₂Na⁺ 177.07984
[M+K]⁺ C₈H₁₁FN₂K⁺ 193.05378
[M-H]⁻ C₈H₁₀FN₂⁻ 153.08334

Data is predicted based on the compound's molecular formula and is similar to data found for related structures. uni.lu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the carbon-hydrogen framework and the position of the fluorine atom.

¹H NMR: The proton NMR spectrum reveals the number of different proton environments and their neighboring protons through spin-spin coupling. For this compound, distinct signals are expected for the pyridine ring protons, the amine protons, and the isopropyl methyl protons. The pyridine protons' chemical shifts and coupling patterns are influenced by the electronegative fluorine atom and the nitrogen atom. chemicalbook.comchemicalbook.com The two methyl groups are equivalent and would appear as a singlet, while the amine protons typically appear as a broad singlet. docbrown.info

¹³C NMR: The ¹³C NMR spectrum shows the number of non-equivalent carbon atoms. The spectrum for this compound would display signals for the five carbons of the pyridine ring and the three carbons of the propan-2-amine group. The carbon attached to the fluorine atom (C5) will show a large coupling constant (¹JCF), which is characteristic of directly bonded carbon-fluorine pairs. acs.orgdocbrown.info

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a highly sensitive and informative technique. wikipedia.org Fluorine-19 has a nuclear spin of ½ and is 100% naturally abundant, making it easy to observe. The chemical shift of the ¹⁹F signal is highly sensitive to its electronic environment, and its coupling to nearby protons (especially H4 and H6 on the pyridine ring) provides crucial information for confirming the fluorine's position. fluorine1.ruspectrabase.comspectrabase.com

2D NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity. COSY identifies proton-proton couplings, while HSQC and HMBC correlate protons with directly attached and long-range carbons, respectively, confirming the complete structural assignment.

Table 2: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz) Assignment
¹H ~8.2 d JHF ≈ 3 H6
¹H ~7.8 ddd JHH ≈ 9, JHF ≈ 7, JHH ≈ 2.5 H4
¹H ~7.4 dd JHH ≈ 9, JHH ≈ 3 H3
¹H ~1.6 (broad) s - -NH₂
¹H ~1.5 s - 2 x -CH₃
¹³C ~165 (d) d ¹JCF ≈ 240 C5
¹³C ~158 s - C2
¹³C ~140 (d) d ²JCF ≈ 25 C6
¹³C ~125 (d) d ³JCF ≈ 20 C4
¹³C ~122 (d) d ³JCF ≈ 5 C3
¹³C ~50 s - C(CH₃)₂
¹³C ~30 s - 2 x -CH₃
¹⁹F ~ -120 m - C5-F

Predicted values are based on data for structurally similar compounds like fluoropyridines and propan-2-amine. chemicalbook.comdocbrown.infoacs.orgdocbrown.info

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes (e.g., stretching, bending).

For this compound, key vibrational bands can be predicted. The N-H stretching vibrations of the primary amine group are expected in the 3300-3500 cm⁻¹ region. Aliphatic C-H stretching from the methyl groups will appear just below 3000 cm⁻¹, while aromatic C-H stretches appear just above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring will produce a series of bands in the 1400-1600 cm⁻¹ region. A strong absorption band corresponding to the C-F stretch is expected in the 1150-1250 cm⁻¹ range. researchgate.netspectroscopyonline.com These characteristic frequencies allow for the confirmation of the key functional groups within the molecule. researchgate.net

Table 3: Characteristic Vibrational Frequencies

Wavenumber (cm⁻¹) Vibration Type Functional Group
3300-3500 N-H stretch Primary Amine
3000-3100 C-H stretch Aromatic (Pyridine)
2850-2980 C-H stretch Aliphatic (Methyl)
1550-1610 C=N stretch Pyridine Ring
1400-1500 C=C stretch Pyridine Ring

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique provides precise data on bond lengths, bond angles, and torsional angles. For this compound, a single-crystal X-ray diffraction study would confirm the planarity of the pyridine ring and the geometry of the propan-2-amine substituent. wikipedia.org

Furthermore, X-ray crystallography reveals intermolecular interactions, such as hydrogen bonding between the amine group of one molecule and the pyridine nitrogen or fluorine atom of a neighboring molecule. These interactions are crucial in understanding the crystal packing and the physical properties of the solid material. While pyridine crystallizes in an orthorhombic system, the specific crystal parameters for its derivatives can vary significantly based on substituents and packing forces. wikipedia.orgresearchgate.net

Chromatographic Techniques for Purity Assessment and Mixture Separation (e.g., HPLC, GC-MS, TLC)

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple technique used to monitor the progress of a reaction and get a preliminary assessment of purity. wikipedia.orglibretexts.org A spot of the compound is applied to a silica gel plate, which is then developed in a suitable solvent system. The retention factor (Rf) value is characteristic for a given compound in a specific eluent. For pyridine-containing compounds, the basicity of the nitrogen can cause tailing on the silica plate, which can sometimes be mitigated by adding a small amount of a basic modifier like triethylamine to the mobile phase. rochester.edu

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for the quantitative analysis of purity. Using a reverse-phase column (e.g., C18), the compound is eluted with a mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. Detection is often performed using a UV detector, as the pyridine ring is UV-active. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. The compound is vaporized and separated on a GC column before being detected by a mass spectrometer. GC-MS provides information on both the retention time (from GC) and the mass spectrum of the compound and any impurities, allowing for their identification.

Chiral Separation Techniques for Enantiomeric Excess Determination

The compound this compound is achiral because the carbon atom bonded to the amine group is also bonded to two identical methyl groups, meaning it is not a stereocenter. Therefore, it does not exist as enantiomers and does not require chiral separation.

However, if a related chiral amine derivative were synthesized, determining its enantiomeric purity or enantiomeric excess (ee) would be critical. Several techniques are employed for this purpose.

Enantioselective Chromatography: Chiral HPLC is a common method for separating enantiomers. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. mdpi.com

NMR Spectroscopy with Chiral Auxiliaries: Another approach involves using NMR spectroscopy, particularly ¹⁹F NMR for fluorinated compounds. The chiral amine can be derivatized with a chiral agent, forming diastereomers that are distinguishable by NMR. Alternatively, a chiral solvating agent can be added to the NMR tube, which forms transient diastereomeric complexes with the enantiomers, causing their signals (especially the fluorine signal) to appear at different chemical shifts. acs.orgbohrium.comkaist.ac.kr The relative integration of these distinct signals allows for the direct calculation of the enantiomeric excess. figshare.com

Table of Compounds

Compound Name
This compound
2-Fluoropyridine (B1216828)
2-Aminopyridine (B139424)
2-Amino-5-nitropyridine
2-Chloro-5-aminopyridine
Triethylamine
Acetonitrile
Methanol
Pyridine

Future Research Directions and Unexplored Potential

Novel Synthetic Routes for Enhanced Sustainability and Efficiency

The advancement of novel synthetic methodologies is crucial for the cost-effective, environmentally friendly, and efficient production of 2-(5-Fluoropyridin-2-yl)propan-2-amine and its analogs. Current synthetic strategies can often be improved in terms of atom economy, waste reduction, and energy consumption. Future research will likely focus on several key areas to address these limitations.

ApproachObjectivePotential Advantages
Continuous Flow SynthesisDevelop a fully automated, continuous process for the entire synthetic sequence.Increased yield, enhanced safety, reduced footprint, easier scalability.
Biocatalysis / Enzymatic SynthesisUtilize engineered enzymes for key bond-forming reactions.High stereoselectivity, mild reaction conditions, reduced waste, biodegradable catalysts.
C-H Activation StrategiesDirectly functionalize the pyridine (B92270) ring or alkyl side chain.Fewer synthetic steps, improved atom economy, access to novel analogs.
Polymer-Assisted SynthesisEmploy resin-bound reagents or scavengers to simplify purification.Increased purity of intermediates and final products, reduced use of chromatography. beilstein-journals.org

Expansion of Biological Target Repertoire through Phenotypic Screening

Historically, many first-in-class drugs have been discovered through phenotypic screening, an approach that identifies compounds causing a desired change in a cellular or organismal model without prior knowledge of the specific molecular target. wikipedia.org This "forward pharmacology" strategy has seen a resurgence of interest due to its potential to uncover novel mechanisms of action. wikipedia.orgnih.gov Applying phenotypic screening to this compound could reveal unanticipated therapeutic activities.

By testing the compound across a diverse array of disease-relevant cellular models—such as cancer cell lines, primary immune cells, or co-culture systems mimicking a disease environment—researchers can identify unexpected biological effects. youtube.com High-content imaging and other advanced techniques can monitor thousands of cellular parameters simultaneously, providing a detailed "phenotypic fingerprint" of the compound's activity. wikipedia.orgyoutube.com A positive "hit" in a phenotypic screen would then initiate a target deconvolution process to identify the responsible protein or pathway, potentially linking the this compound scaffold to entirely new areas of biology and medicine.

Phenotypic Screen TypeDisease AreaObjectivePotential Outcome
High-Content Cellular ImagingOncologyIdentify effects on cell morphology, proliferation, apoptosis, or cytoskeletal organization in various cancer cell lines.Discovery of novel anticancer activities and mechanisms.
Immune Cell Activation AssaysImmunology / InflammationMeasure modulation of cytokine release (e.g., TNF-α, IL-6) from primary human immune cells.Identification of new anti-inflammatory or immunomodulatory properties.
Neuronal Cell Viability/OutgrowthNeuroscienceAssess protective effects against neurotoxins or promotion of neurite outgrowth in cultured neurons.Uncovering potential for treating neurodegenerative diseases.
Host-Pathogen Interaction ModelsInfectious DiseaseScreen for inhibition of intracellular pathogen replication (e.g., viruses, bacteria) in host cells.Repurposing the scaffold for novel antimicrobial therapies.

Advanced Computational Approaches for Predictive Modeling

Computational chemistry and machine learning offer powerful tools to accelerate the exploration of a compound's potential. For this compound, advanced computational approaches can be used to predict its biological activities, guide the design of new analogs, and understand its interactions at a molecular level.

Molecular dynamics (MD) simulations can model the dynamic behavior of the compound when bound to a known or hypothesized protein target, providing insights into binding stability and the key interactions that drive affinity. Quantitative Structure-Activity Relationship (QSAR) models can be built as more analogs are synthesized and tested, creating predictive tools that correlate structural features with biological activity. Furthermore, large-scale virtual screening, using techniques like molecular docking, can be employed to computationally test the compound against vast libraries of protein structures, suggesting potential new targets. Physics-based methods like Free Energy Perturbation (FEP+) can offer highly accurate predictions of binding affinity for newly designed analogs, helping to prioritize synthetic efforts on the most promising candidates. mdpi.com

Development of Targeted Research Probes and Chemical Biology Tools

Transforming this compound into a suite of chemical probes would provide invaluable tools for basic research. nih.gov These probes are specifically designed to help identify and validate biological targets and to study their functions within complex biological systems.

One strategy involves creating photoaffinity probes by incorporating a photoreactive group. Upon UV irradiation, these probes form a permanent covalent bond with their target protein, allowing for its subsequent isolation and identification. Another approach is to develop "clickable" probes by adding a bioorthogonal handle, such as an alkyne or azide. This allows the probe to be visualized or captured from a cell lysate via reaction with a complementary tag. For targets where a specific amino acid residue in the binding pocket is known, a covalent probe could be designed by incorporating a mildly reactive electrophile, or "warhead," to achieve permanent and highly specific labeling. nih.gov

Probe TypeModification to ScaffoldApplicationKey Advantage
Photoaffinity ProbeAddition of a diazirine or benzophenone group.Covalently label binding partners upon UV light activation for target identification.Captures even weak or transient interactions.
"Clickable" ProbeIncorporation of a terminal alkyne or azide group.Activity-based protein profiling (ABPP) and target engagement studies in cells or lysates.High specificity and biocompatibility of the click reaction.
Fluorescent ProbeConjugation to a fluorophore (e.g., fluorescein, rhodamine).Visualize the subcellular localization of the target protein via microscopy.Enables real-time tracking in living cells.
Covalent ProbeIntroduction of a reactive group (e.g., sulfonyl fluoride (B91410), acrylamide). nih.govIrreversibly bind to the target for durable inhibition and easier proteomic identification.High potency and prolonged duration of action.

Exploration of New Chemical Space Based on the this compound Scaffold

The core structure of this compound serves as an excellent starting point for exploring new chemical space to discover molecules with improved potency, selectivity, or entirely new functions. nih.govrsc.org This exploration involves systematically modifying the scaffold and analyzing the resulting structure-activity relationships (SAR). nih.gov

Future work will involve creating focused libraries of analogs through several strategies. "Scaffold hopping" could replace the fluoropyridine core with other heterocyclic systems (e.g., pyrimidine (B1678525), pyrazine, thiazole) to discover novel intellectual property and potentially improved drug-like properties. The isopropylamine (B41738) moiety could be replaced with other groups to probe for additional interactions in a binding pocket. The fluorine atom can be moved to other positions on the pyridine ring or replaced with other substituents (e.g., chlorine, cyano, methyl) to fine-tune electronic and steric properties. The automated generation and computational screening of these virtual libraries can help navigate this vast chemical space and prioritize the most promising compounds for synthesis. rsc.orgnih.gov

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(5-Fluoropyridin-2-yl)propan-2-amine?

Methodological Answer:
The synthesis typically involves cross-coupling reactions, such as Suzuki-Miyaura coupling between a fluoropyridine boronic acid and a halogenated propan-2-amine derivative. For example:

  • Step 1: Prepare 5-fluoropyridin-2-yl boronic acid via directed ortho-metalation of 2-chloro-5-fluoropyridine followed by transmetalation.
  • Step 2: React with 2-bromopropan-2-amine under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of THF and aqueous Na₂CO₃.
  • Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water .

Basic: What analytical techniques are critical for structural confirmation of this compound?

Methodological Answer:

  • X-ray Crystallography: Resolve the crystal structure using SHELX software (e.g., SHELXL for refinement) to confirm bond angles, fluorine positioning, and amine protonation states. Data collection requires single crystals grown via slow evaporation in dichloromethane/methanol .
  • NMR Spectroscopy: Assign peaks using ¹H, ¹³C, and ¹⁹F NMR. The fluorine atom at the 5-position of pyridine causes distinct splitting patterns in ¹H NMR (e.g., coupling constants ~8–10 Hz for adjacent protons) .

Advanced: How to resolve contradictory NMR data arising from dynamic exchange processes in this amine?

Methodological Answer:
Dynamic processes (e.g., amine inversion or solvent-dependent tautomerism) can cause unexpected splitting or broadening. Mitigation strategies include:

  • Variable-Temperature NMR: Conduct experiments between 25°C and −40°C to slow exchange rates and resolve hidden signals.
  • Isotopic Labeling: Substitute ¹⁵N at the amine group to simplify splitting patterns via ¹H-¹⁵N HSQC.
  • Solvent Screening: Test polar aprotic (DMSO-d₆) vs. nonpolar (CDCl₃) solvents to stabilize specific conformers .

Advanced: What experimental designs are optimal for assessing biological activity of this compound?

Methodological Answer:

  • Receptor Binding Assays: Use fluorescence polarization or surface plasmon resonance (SPR) to measure affinity for targets like serotonin receptors, given structural similarity to fluorinated phenylalkylamines .
  • Enzyme Inhibition Studies: Screen against monoamine oxidases (MAOs) via UV-Vis kinetics (e.g., monitoring benzaldehyde formation from benzylamine). Include positive controls (e.g., pargyline for MAO-B) .
  • Cellular Uptake: Employ radiolabeled (³H or ¹⁴C) analogs to quantify permeability in Caco-2 monolayers, simulating blood-brain barrier penetration .

Advanced: How to evaluate the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Thermal Stability: Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) at 25–200°C to identify decomposition thresholds.
  • pH Stability: Incubate the compound in buffered solutions (pH 1–12) at 37°C for 24–72 hours. Monitor degradation via HPLC with a C18 column (gradient: 0.1% TFA in water/acetonitrile).
  • Light Sensitivity: Expose to UV (254 nm) and visible light for 48 hours; quantify photodegradants using LC-MS .

Advanced: What computational approaches predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Glide to model binding poses in serotonin receptors (e.g., 5-HT₂A). Parameterize fluorine’s electrostatic contributions using density functional theory (DFT)-derived charges .
  • MD Simulations: Run 100-ns simulations in GROMACS with CHARMM36 force field to assess stability of ligand-receptor complexes. Analyze hydrogen bonding (e.g., between the amine and Asp155) and fluorine-mediated hydrophobic interactions .

Advanced: How to address impurity profiling in large-scale synthesis batches?

Methodological Answer:

  • HPLC-MS: Use a Zorbax Eclipse Plus C18 column (3.5 µm, 4.6 × 150 mm) with 0.1% formic acid in water/acetonitrile. Detect impurities at 254 nm and confirm structures via high-resolution MS (ESI+ mode).
  • Synthetic Byproducts: Common impurities include dehalogenated derivatives (e.g., pyridin-2-ylpropan-2-amine) or dimerization products. Optimize reaction stoichiometry and catalyst loading to suppress these .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.